N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 851715-44-1
VCID: VC4974084
InChI: InChI=1S/C28H29N3O4S/c1-34-24-13-12-21(16-25(24)35-2)28(33)29-14-15-31-18-26(22-10-6-7-11-23(22)31)36-19-27(32)30-17-20-8-4-3-5-9-20/h3-13,16,18H,14-15,17,19H2,1-2H3,(H,29,33)(H,30,32)
SMILES: COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)OC
Molecular Formula: C28H29N3O4S
Molecular Weight: 503.62

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide

CAS No.: 851715-44-1

Cat. No.: VC4974084

Molecular Formula: C28H29N3O4S

Molecular Weight: 503.62

* For research use only. Not for human or veterinary use.

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide - 851715-44-1

Specification

CAS No. 851715-44-1
Molecular Formula C28H29N3O4S
Molecular Weight 503.62
IUPAC Name N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C28H29N3O4S/c1-34-24-13-12-21(16-25(24)35-2)28(33)29-14-15-31-18-26(22-10-6-7-11-23(22)31)36-19-27(32)30-17-20-8-4-3-5-9-20/h3-13,16,18H,14-15,17,19H2,1-2H3,(H,29,33)(H,30,32)
Standard InChI Key FQHQZIZAEQXNFO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)OC

Introduction

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzamides and indole derivatives. Its unique structural features, including a benzylcarbamoyl group, a sulfanyl group, and an indole moiety, suggest potential pharmacological properties, making it a subject of interest in medicinal chemistry.

Key Structural Features:

  • Molecular Formula: C28H29N3O4S

  • Molecular Weight: 503.62 g/mol

  • Functional Groups: Indole, benzamide, benzylcarbamoyl, sulfanyl

Synthesis and Characterization

The synthesis of N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common analytical techniques used for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).

Synthesis Steps:

  • Preparation of Indole Derivative: Involves the modification of an indole ring to introduce the benzylcarbamoyl group.

  • Introduction of Sulfanyl Group: Typically achieved through a nucleophilic substitution reaction.

  • Coupling with Benzamide Moiety: Requires careful selection of coupling reagents and conditions.

Characterization Techniques:

TechniquePurpose
NMRStructural confirmation
HPLCPurity assessment
FTIRFunctional group identification
MSMolecular weight confirmation

Potential Applications

This compound's unique structure suggests potential applications in medicinal chemistry, particularly as inhibitors or modulators of specific biological pathways. Its indole and benzamide frameworks are common in biologically active compounds, indicating possible roles in drug development.

Potential Biological Targets:

  • Enzyme Inhibition: May interact with enzymes involved in metabolic pathways.

  • Receptor Modulation: Could modulate receptor activity, influencing cellular signaling.

Future Research Directions:

  • In Vitro Studies: Assessing the compound's activity against specific biological targets.

  • In Vivo Studies: Evaluating its pharmacokinetics and efficacy in animal models.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.

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